molecular formula C22H19NO6S B1345248 Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate CAS No. 952182-82-0

Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate

Cat. No. B1345248
M. Wt: 425.5 g/mol
InChI Key: UGNVJLOMZYWKCH-UHFFFAOYSA-N
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Description

Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate is a compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as insecticides, pharmaceuticals, and intermediates in chemical syntheses .

Synthesis Analysis

The synthesis of carbamates can be achieved through various methods. One approach involves the use of directed ortho metalation groups (DMGs), which allow for regiospecific and convenient synthesis of substituted aromatic compounds, including carbamates . Another method includes the synthesis of carbamates from hydroxamic acids via the Lossen rearrangement, catalyzed by N-methylimidazole, which provides a mild protocol for the conversion of isocyanate intermediates to carbamates . Additionally, carbamates can be synthesized from reactions involving phthalic anhydrides and aminophenylsulfanyl benzimidazol, leading to potential antihelminthic agents .

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of a carbamate group (C(=O)O-NH2). The molecular structure can be analyzed using NMR and mass spectrometry, as demonstrated in the synthesis of multi-13C-labelled inhibitors of tubulin assembly, where the 1H- and 13C-NMR, as well as methane CI mass spectral data, were presented . The crystal structures of certain carbamates have also been determined, providing insight into their molecular conformations .

Chemical Reactions Analysis

Carbamates undergo various chemical reactions, including N-S bond cleavage, which can occur in different buffer solutions or in the presence of sulfhydryl reagents . The formation of fluorescent derivatives through the reaction with dansyl chloride is another reaction that carbamates can participate in, which is useful for their quantitative analysis . Furthermore, the cyclization of hydrazonoyl azides to tetrazoles and the decomposition to benzonitriles are reactions that involve carbamate structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates, such as their hydrolytic lability, are important for their manipulation in synthetic chemistry . The fluorigenic labeling of carbamates allows for their detection and quantitation at very low concentrations, indicating their sensitivity and specificity in analytical applications . The biological properties, including embryotoxicity and toxicity, are also significant, as they can lead to the development of new therapeutic agents .

Scientific Research Applications

Antibacterial Activity

Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate derivatives have been investigated for their antibacterial properties. For instance, a study explored the synthesis of N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine and evaluated their antibacterial activity. These derivatives were found to be moderately weak inhibitors when compared to ciprofloxacin, a standard reference in antibacterial studies (Aziz‐ur‐Rehman et al., 2015).

Insecticidal Activity

The insecticidal activity of benzodioxolyl carbamates has been explored, with research identifying optimal structures for this purpose. A study discovered that 4-benzodioxolyl carbamates with 2,2-dialkyl substitution demonstrated significant insecticidal activity against a range of species. Among these, bendiocarb, a 2,2-dimethyl-1,3-benzodioxol-4-yl methylcarbamate, was developed commercially for controlling household pests (Brooker et al., 1972).

Synthesis of Sulfoxides and Sulfones

Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate is involved in the synthesis of various sulfoxides and sulfones. A study demonstrated a method for synthesizing these compounds, exploring five-membered heterocyclizations and reactions leading to the synthesis of various sulfur-containing heterocycles (Christov & Ivanov, 2002).

Antimitotic Agents

Research has been conducted on benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate derivatives as potential antimitotic agents. One study synthesized chiral isomers of a carbamate compound and evaluated their biological activity, finding that the S-isomer showed more potency in several biological systems (Temple & Rener, 1992).

Cytochrome P450 Oxidative Metabolism

In the context of drug development, the metabolism of related compounds has been studied. For instance, the oxidative metabolism of Lu AA21004, a novel antidepressant, involved the transformation into various metabolites, with cytochrome P450 enzymes playing a crucial role in this process (Hvenegaard et al., 2012).

properties

IUPAC Name

benzyl N-[benzenesulfonyl(1,3-benzodioxol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6S/c24-22(27-14-16-7-3-1-4-8-16)23-21(30(25,26)18-9-5-2-6-10-18)17-11-12-19-20(13-17)29-15-28-19/h1-13,21H,14-15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVJLOMZYWKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(NC(=O)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639992
Record name Benzyl [(benzenesulfonyl)(2H-1,3-benzodioxol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate

CAS RN

952182-82-0
Record name Phenylmethyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [(benzenesulfonyl)(2H-1,3-benzodioxol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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